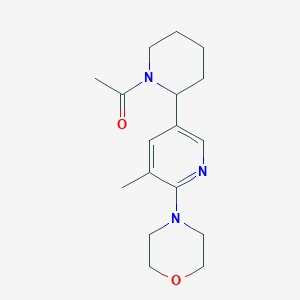
1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound that features a pyrazole ring and a piperazine ring connected via a sulfonyl ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides under basic conditions.
Linking to Piperazine: The sulfonylated pyrazole is reacted with piperazine in the presence of a suitable base to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-tumor properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2-(1H-Pyrazol-4-yl)ethyl)piperazine
- 1-(2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethyl)piperazine
- 1-(2-(1H-Pyrazol-3-yl)ethyl)piperazine
Uniqueness: 1-(2-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H20N4O2S |
|---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1-[2-(1,3-dimethylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C11H20N4O2S/c1-10-11(9-14(2)13-10)18(16,17)8-7-15-5-3-12-4-6-15/h9,12H,3-8H2,1-2H3 |
InChI Key |
ZSZSMKWCFIANIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)CCN2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)


![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)


![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)




